

Application Notes: Utilizing Thr-Met in Amino Acid Transport Studies

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Compound of Interest		
Compound Name:	Thr-Met	
Cat. No.:	B1588686	Get Quote

Introduction

The study of amino acid and peptide transport across biological membranes is crucial for understanding nutrient absorption, drug delivery, and various physiological processes. Di- and tripeptides are primarily absorbed in the small intestine by the proton-coupled oligopeptide transporter 1 (PEPT1), also known as SLC15A1.[1][2][3] PEPT1 is a high-capacity, low-affinity transporter that plays a significant role in nutrition and pharmacology by mediating the uptake of a wide range of peptides and peptidomimetic drugs, such as β -lactam antibiotics and ACE inhibitors.[1][2][3]

The dipeptide Threonyl-Methionine (**Thr-Met**) serves as a valuable tool for researchers studying these transport mechanisms. As a natural dipeptide, it is a substrate for transporters like PEPT1, allowing it to be used in various experimental contexts to probe transporter function, kinetics, and inhibition.

Key Applications of **Thr-Met**:

- Characterization of Transporter Kinetics: Thr-Met can be used as a substrate in uptake
 assays to determine the kinetic parameters (K_m, V_{max}) of peptide transporters like PEPT1
 and PEPT2.[2][4]
- Competitive Inhibition Assays: By competing with other substrates for the transporter's binding site, **Thr-Met** can be used to determine the binding affinity (K_i) of novel peptidomimetic drugs or other peptides.[5][6]



- Pro-drug Development: The efficient transport of dipeptides is exploited in pro-drug design, where a drug moiety is linked to a peptide backbone to enhance its oral bioavailability.[2][7]
 Studying the transport of model dipeptides like **Thr-Met** helps in designing more effective peptide-based pro-drugs.
- Investigating Transport Mechanisms: Thr-Met can be used in electrophysiological studies to
 measure the electrogenic co-transport of protons and peptides, helping to elucidate the stepby-step mechanism of transporter function.[1][3]

Quantitative Data on Dipeptide Transport

While specific kinetic data for **Thr-Met** is not readily available in the cited literature, the following table presents representative kinetic parameters for other common dipeptide substrates of the PEPT1 transporter. These values provide a comparative baseline for what might be expected in experiments using **Thr-Met**. The data is typically generated using systems like Caco-2 cell monolayers or Xenopus oocytes expressing the transporter.[5][8]

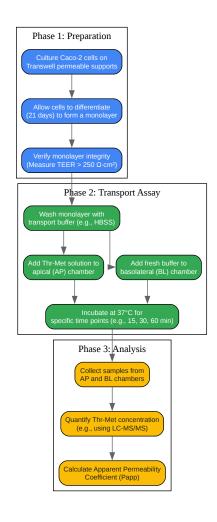


Substrate / Inhibitor	Transporter	Experiment al System	Parameter	Value	Reference
Glycylsarcosi ne (Gly-Sar)	PEPT1	Caco-2 Cells	Km	0.2-10 mM	[2]
Glycylsarcosi ne (Gly-Sar)	rPepT1	MDCK Cells	EC50 (depolarizatio n)	0.49 mM	[9]
Phenylalanyl- Tyrosine (Phe-Tyr)	PEPT1	Xenopus Oocytes	Ki	0.10 ± 0.04 mM	[5]
Phenylalanyl- Tyrosine-NH ₂	PEPT1	Xenopus Oocytes	Ki	0.94 ± 0.38 mM	[5]
N-acetyl- Phenylalanin e (Ac-Phe)	PEPT1	Xenopus Oocytes	Ki	1.81 ± 0.37 mM	[5]
Cephalexin	PEPT1	Hamster Jejunum	-	Inhibits uptake	[10]
Lys[Z(NO ₂)]- Pro	PEPT1	Caco-2 / Oocytes	Ki	5-10 μΜ	[6]

Visualizations: Workflows and Mechanisms

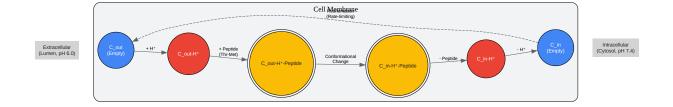
The following diagrams illustrate the experimental workflow for a typical peptide transport assay and the underlying mechanism of the PEPT1 transporter.





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Caption: Experimental workflow for a Caco-2 cell transwell transport assay.



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Caption: Kinetic model for H+/dipeptide cotransport by PEPT1.



Experimental Protocols Protocol 1: Caco-2 Transwell Permeability Assay

This protocol details the steps to measure the transepithelial transport of **Thr-Met** using a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[8] [11]

- I. Materials and Reagents
- Caco-2 cells (passages 30-40)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids
- Transwell® permeable supports (e.g., 24-well plate format, 0.4 μm pore size)
- Hanks' Balanced Salt Solution (HBSS)
- HEPES buffer
- Thr-Met dipeptide
- LC-MS/MS system for quantification
- II. Cell Culture and Seeding
- Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids in a humidified incubator at 37°C and 5% CO₂.[12]
- Seed the Caco-2 cells onto the apical (AP) side of the Transwell inserts at a density of approximately 1 x 10⁵ cells/well.[12]
- Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral (BL) chambers every 2-3 days.
- III. Monolayer Integrity Test



- Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER)
 using a Millicell-ERS volt-ohm meter.
- Only use monolayers with TEER values greater than 250 Ω·cm² for the assay, as this indicates a well-formed, tight junction-sealed monolayer.[12]

IV. Transport Experiment

- Prepare the transport buffer: HBSS supplemented with 10 mM HEPES, pH adjusted to 6.0 for the apical side (to mimic the acidic microclimate of the intestine) and 7.4 for the basolateral side.
- Gently rinse the cell monolayers twice with pre-warmed (37°C) transport buffer.
- Prepare a stock solution of **Thr-Met** (e.g., 10 mM) in the apical transport buffer (pH 6.0).
- To initiate the transport experiment, add 0.2 mL of the **Thr-Met** solution to the apical chamber and 0.8 mL of fresh transport buffer (pH 7.4) to the basolateral chamber.[12]
- Incubate the plate at 37°C on an orbital shaker.
- Collect samples (e.g., 100 μL) from the basolateral chamber at specified time points (e.g., 15, 30, 60, 90, and 120 minutes). Immediately replace the collected volume with fresh, prewarmed basolateral buffer.
- At the final time point, collect a sample from the apical chamber to determine the initial concentration.

V. Sample Analysis and Data Calculation

- Analyze the concentration of Thr-Met in all collected samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
 Papp = (dQ/dt) / (A * C₀) Where:
 - dQ/dt is the steady-state flux (μmol/s), determined from the slope of the cumulative amount of **Thr-Met** transported versus time.



- A is the surface area of the permeable support (cm²).
- C₀ is the initial concentration of Thr-Met in the apical chamber (μmol/mL).

Protocol 2: Competitive Inhibition Assay

This protocol is used to determine if a test compound inhibits the transport of a known substrate (here, a radiolabeled dipeptide is used as an example, with **Thr-Met** acting as the unlabeled inhibitor).

- I. Materials and Reagents
- Cell line expressing PEPT1 (e.g., Caco-2 or transfected HEK293 cells)
- Radiolabeled dipeptide (e.g., [3H]Gly-Sar)
- Unlabeled Thr-Met (as the test inhibitor)
- Transport Buffer (as described in Protocol 1)
- Scintillation cocktail and liquid scintillation counter
- II. Experimental Procedure
- Culture and prepare the cells as described for the permeability assay (either on plates or Transwell inserts).
- Wash the cells twice with transport buffer (pH 6.0).
- Prepare solutions containing a fixed concentration of the radiolabeled substrate (e.g., [³H]Gly-Sar, at a concentration near its K_m).
- In separate wells, add increasing concentrations of the inhibitor, Thr-Met (e.g., ranging from 0 to 100 mM).
- Initiate the uptake by adding the substrate/inhibitor solutions to the cells.
- Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.



- Terminate the transport by rapidly washing the cells three times with ice-cold transport buffer to remove extracellular substrate.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
- Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

III. Data Analysis

- Plot the transport rate of the radiolabeled substrate (in cpm or pmol/mg protein/min) as a function of the **Thr-Met** concentration.
- Determine the IC₅₀ value, which is the concentration of **Thr-Met** that causes 50% inhibition of the substrate transport.
- If the inhibition is competitive, the K_i value can be calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$ Where:
 - [S] is the concentration of the radiolabeled substrate.
 - K_m is the Michaelis-Menten constant for the radiolabeled substrate.

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